molecular formula C16H20FN3OS B2749934 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-isopentylacetamide CAS No. 1203044-55-6

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-isopentylacetamide

Cat. No.: B2749934
CAS No.: 1203044-55-6
M. Wt: 321.41
InChI Key: STCTUFSTFDOSKC-UHFFFAOYSA-N
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Description

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-isopentylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-isopentylacetamide typically involves the reaction of 2-amino-4-(4-fluorophenyl)thiazole with isopentylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-isopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-isopentylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-isopentylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3OS/c1-11(2)7-8-18-15(21)9-14-10-22-16(20-14)19-13-5-3-12(17)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCTUFSTFDOSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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